1-Phenyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine
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Overview
Description
1-Phenyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine is a versatile chemical compound with a unique structure that finds applications in diverse scientific research fields. Its molecular formula is C23H24N2O3S, and it is known for its potential in drug synthesis, material science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine typically involves the following steps:
Formation of the piperazine core: This can be achieved through the reaction of phenylpiperazine with a suitable sulfonyl chloride derivative.
Introduction of the o-tolyloxy group: This step involves the reaction of the intermediate with o-tolyloxyphenyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
1-Phenyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-4-(4-o-tolyloxy-butyl)-piperazine: Similar structure but with a butyl linker.
1-Methyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
1-Phenyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
1-[4-(2-methylphenoxy)phenyl]sulfonyl-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-19-7-5-6-10-23(19)28-21-11-13-22(14-12-21)29(26,27)25-17-15-24(16-18-25)20-8-3-2-4-9-20/h2-14H,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSDUQWDXWOSQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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